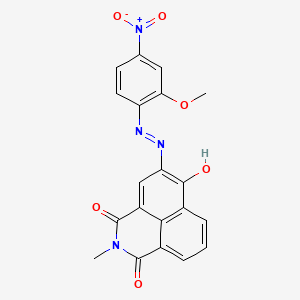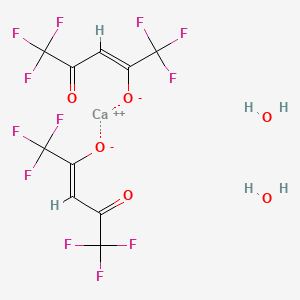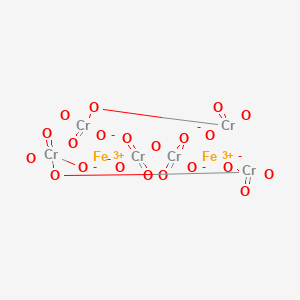![molecular formula C14H21Cl2NO3 B13737886 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride CAS No. 4210-74-6](/img/structure/B13737886.png)
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride is a chemical compound with the molecular formula C14H21ClNO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group, an acetyl group, and a diethylazanium group, making it a versatile molecule for research and industrial purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride typically involves the reaction of 4-chlorophenoxyacetic acid with diethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. Common catalysts used in this process include metal halides such as FeBr3, AlCl3, and ZnCl2 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the safety of the workers .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid
- 4-chlorophenoxyacetyl chloride
- 2-(4-chlorophenoxy)-N’-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate .
Uniqueness
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar molecules .
Propriétés
Numéro CAS |
4210-74-6 |
|---|---|
Formule moléculaire |
C14H21Cl2NO3 |
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H20ClNO3.ClH/c1-3-16(4-2)9-10-18-14(17)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3;1H |
Clé InChI |
SMDYKCTYVSXKAV-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



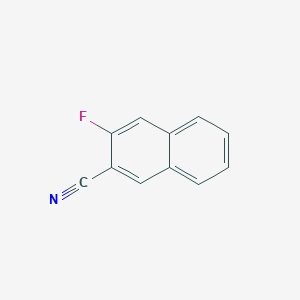


![5,9,12,15-Tetrahydroxy-17-{hydroxy[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]methyl}-11-[(1H-indol-3-yl)methyl]-2-methyl-14-[2-(methylsulfanyl)ethyl]-4-oxa-6,10,13,16-tetraazanonadeca-5,9,12,15-tetraen-19-oic acid](/img/structure/B13737825.png)
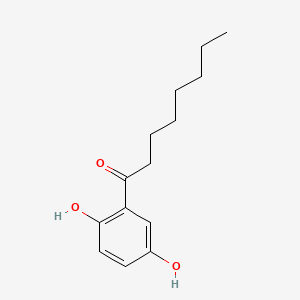



![[1-[(Z)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B13737841.png)
